molecular formula C12H9ClN2O B15081369 2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol CAS No. 73446-98-7

2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol

Cat. No.: B15081369
CAS No.: 73446-98-7
M. Wt: 232.66 g/mol
InChI Key: OIKKSTQJBPWAQN-UHFFFAOYSA-N
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Description

2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol is an organic compound that features a phenol group bonded to a pyridine ring through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol typically involves the condensation reaction between 5-chloro-2-pyridinecarboxaldehyde and 2-aminophenol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine linkage and phenol group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Chloro-pyridin-2-yl)-methyl)-phenol
  • 2-((5-Chloro-pyridin-2-ylimino)-methyl)-benzene

Uniqueness

2-((5-Chloro-pyridin-2-ylimino)-methyl)-phenol is unique due to its specific imine linkage and the presence of both phenol and pyridine rings. This structural combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

73446-98-7

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

2-[(5-chloropyridin-2-yl)iminomethyl]phenol

InChI

InChI=1S/C12H9ClN2O/c13-10-5-6-12(15-8-10)14-7-9-3-1-2-4-11(9)16/h1-8,16H

InChI Key

OIKKSTQJBPWAQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=NC=C(C=C2)Cl)O

Origin of Product

United States

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